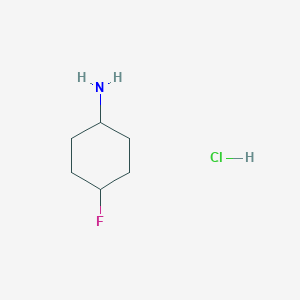

cis-4-Fluorocyclohexanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCMNBQKULHRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448310-31-3, 923596-01-4 | |

| Record name | 4-fluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Fluoro-cyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-4-Fluorocyclohexanamine Hydrochloride for Advanced Drug Development

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate a molecule's metabolic stability, lipophilicity (LogP), and binding affinity for its biological target.[1] Among the various fluorinated building blocks, cis-4-Fluorocyclohexanamine hydrochloride has emerged as a valuable synthon for introducing a constrained, fluorinated aliphatic ring system into drug candidates.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, analytical characterization, and its application in medicinal chemistry, providing field-proven insights into its use.

Part 1: Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and for predicting its influence on the properties of a final drug candidate.

Chemical Structure and Properties:

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 932706-30-4 | [2][3] |

| Molecular Formula | C₆H₁₃ClFN | [2][3] |

| Molecular Weight | 153.63 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | [2] |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its salt form. Limited solubility in nonpolar organic solvents. | N/A |

| Storage | 2-8°C, under an inert atmosphere | [2] |

Conformational Analysis: The "Why" Behind the Cis-Configuration

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In cis-4-Fluorocyclohexanamine, the two substituents (fluoro and amino groups) are on the same face of the ring. This results in a conformational equilibrium between two chair forms where one substituent is axial and the other is equatorial.

Caption: Conformational equilibrium of cis-4-Fluorocyclohexanamine.

The preferred conformation will depend on the A-values (steric bulk) of the substituents. Generally, the conformer with the bulkier group in the equatorial position is more stable. The cis-isomer offers a distinct spatial arrangement of the fluoro and amino groups compared to its trans counterpart, which can be critical for achieving the desired binding orientation in a protein pocket. The fluorine atom's electronegativity can also influence the pKa of the neighboring amino group through inductive effects.

Part 2: Synthesis and Reactivity

While specific, detailed public-domain synthesis protocols for this compound are scarce, a plausible and logical synthetic route can be devised based on established methodologies for related compounds.

Proposed Synthetic Pathway:

A common approach to synthesizing 4-substituted cyclohexylamines involves the reduction of a corresponding oxime or the reductive amination of a ketone. To achieve the cis stereochemistry, a stereoselective reduction is often employed.

Caption: Proposed synthesis of cis-4-Fluorocyclohexanamine HCl.

Step-by-Step Experimental Protocol (Proposed):

-

Oximation of 4-Fluorocyclohexanone:

-

Dissolve 4-fluorocyclohexanone in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Extract the resulting 4-fluorocyclohexanone oxime with an organic solvent and purify by recrystallization or chromatography.

-

-

Reduction of the Oxime:

-

A stereoselective reduction can be challenging. A dissolving metal reduction (e.g., sodium in ethanol) or catalytic hydrogenation over a specific catalyst (e.g., Rhodium on alumina) could be explored to favor the formation of the cis-isomer. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity.

-

The reduction will likely yield a mixture of cis and trans isomers.

-

-

Isomer Separation:

-

The separation of the cis and trans isomers is a critical step. This is typically achieved by column chromatography on silica gel, exploiting the different polarities of the two isomers.

-

Alternatively, fractional crystallization of a suitable salt form might be employed.

-

-

Salt Formation:

-

Dissolve the purified cis-4-fluorocyclohexanamine in a suitable solvent like diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

-

Reactivity in Amide Coupling:

This compound is a primary amine and readily undergoes amide bond formation with carboxylic acids. Due to the presence of the hydrochloride, the free amine must be liberated in situ using a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Caption: General workflow for amide coupling.

A standard protocol would involve dissolving the carboxylic acid, the amine hydrochloride, and a coupling reagent (e.g., HATU, HOBt/EDC) in an aprotic solvent like DMF or DCM, followed by the addition of the base. The reaction is typically stirred at room temperature until completion.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

¹H and ¹³C NMR Spectroscopy:

-

¹H NMR:

-

The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (typically 1.0-2.5 ppm).

-

The proton geminal to the fluorine atom (H-4) will be shifted downfield and will show a large coupling to the fluorine atom (¹⁹F-¹H coupling).

-

The proton geminal to the amino group (H-1) will also be shifted downfield.

-

In D₂O, the -NH₃⁺ protons will exchange and their signal will disappear.

-

-

¹³C NMR:

-

The carbon atom bonded to the fluorine (C-4) will show a large one-bond C-F coupling constant and its chemical shift will be significantly affected. Carbons bonded to fluorine typically appear in the 80-90 ppm range.

-

The carbon atom bonded to the amino group (C-1) will also be shifted downfield to around 50-60 ppm.

-

The other cyclohexane carbons will appear further upfield.

-

Infrared (IR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretching: The ammonium group (-NH₃⁺) will show broad absorption bands in the region of 2400-3200 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

N-H Bending: Ammonium bending vibrations typically appear around 1500-1600 cm⁻¹.

-

C-F Stretching: A strong C-F stretching band is expected in the region of 1000-1100 cm⁻¹.[4]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion: For the free base (C₆H₁₂FN), the molecular ion peak (M⁺) would be expected at m/z 117.10.[5]

-

Fragmentation: Common fragmentation pathways for cyclohexylamines include the loss of the amino group and ring fragmentation. The presence of the fluorine atom will influence the fragmentation pattern.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the cis-4-fluorocyclohexylamine moiety into a drug candidate can offer several strategic advantages:

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Modulation of Lipophilicity: Fluorine substitution can lower the pKa of nearby amino groups, which can alter the overall lipophilicity and membrane permeability of the molecule.[1][6] This is a critical parameter for oral bioavailability and CNS penetration.

-

Conformational Constraint: The cyclohexane ring provides a rigid scaffold, reducing the number of available conformations. This can lead to higher binding affinity and selectivity for the target protein by locking the molecule into a bioactive conformation.

-

Novel Chemical Space: As a building block, it allows for the exploration of novel chemical space in lead optimization programs, potentially leading to new intellectual property.

While specific drugs containing this exact fragment are not prominently disclosed in the public domain, numerous patents describe the use of related fluorinated cyclohexylamine derivatives in the synthesis of antagonists for NMDA receptors (implicated in neurodegenerative diseases) and other CNS targets.[7] The general strategy is to use the amine as a handle for further derivatization, building out the rest of the pharmacophore.

Part 5: Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2]

Conclusion

This compound is a specialized building block that offers significant potential for medicinal chemists seeking to fine-tune the properties of their drug candidates. Its unique combination of a conformationally constrained ring system and a strategically placed fluorine atom allows for the modulation of key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues, empowering researchers to effectively incorporate this valuable synthon into their drug discovery programs.

References

-

PubChem. Cyclohexylamine hydrochloride. [Link]

-

PubChem. 4-Fluorocyclohexan-1-amine. [Link]

- Google Patents. Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.

- Google Patents. Cyclohexylamine derivative as subtype selective nmda receptor antagonists.

- Google Patents. 4'-Fluoro-4-{[4-(phenyl)-4-alkoxy-cyclo-hexyl]amino}butyrophenones and the salts thereof.

-

Sviatenko, O., et al. "One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ChemCatChem, 2019. [Link]

- Google Patents.

- Google Patents.

- Google P

- Google Patents. 4-Hydroxymethyl-1-Aryl-cyclohexylamine compounds.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013733). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033591). [Link]

-

Purser, S., et al. "Applications of Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008. [Link]

-

Sviatenko, O., et al. "One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ResearchGate. [Link]

-

MiMeDB. 13C NMR Spectrum (1D, 400 MHz, H2O, predicted) (MMDBc0023047). [Link]

- Google Patents.

-

NIST WebBook. Ethanone, 1-(4-ethylphenyl)-. [Link]

-

NIST WebBook. Cyclohexene, 4-methyl-1-(1-methylethyl)-. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chernykh, A.V., et al. "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." PubMed, 2025. [Link]

-

PubChem. 6,18,30-Trimethyl-3,9,12,15,21,24,27,33,36-Nona(Propan-2-Yl)-1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-Hexazacyclohexatriacontane-2. [Link]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. [Link]

-

NIST WebBook. 1-Chloro-4-methylcyclohexane. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0264706). [Link]

-

Master Organic Chemistry. 13C NMR - How Many Signals. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chernykh, A.V., et al. "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv, 2025. [Link]

-

PharmaCompass. Cis-4-methyl-cyclohexylamine, HCl. [Link]

-

Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." PubMed, 2015. [Link]

-

Royal Society of Chemistry. Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. [Link]

-

HIMS. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]

-

National Academic Digital Library of Ethiopia. Fluorine in Pharmaceutical and Medicinal Chemistry. [Link]

-

ResearchGate. A) Conformational preference of 4‐(R)‐ and 4‐(S)‐proline derivatives.... [Link]

-

ResearchGate. Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. [Link]

-

ResearchGate. 1 H NMR Chemical shift (δ, ppm), CIS (ppm) and temperature coefficients.... [Link]

Sources

- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 2. 932706-30-4|this compound|BLD Pharm [bldpharm.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 5. 4-Fluorocyclohexan-1-amine | C6H12FN | CID 21027526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-4-Aminocyclohexanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists - Google Patents [patents.google.com]

- 8. CIS-4-FLUOROCYCLOHEXANAMINE HCL, 95.0%, 1g [scisupplies.eu]

cis-4-Fluorocyclohexanamine hydrochloride CAS number 932706-30-4

An In-Depth Technical Guide to cis-4-Fluorocyclohexanamine Hydrochloride (CAS: 932706-30-4)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized building block crucial for modern drug discovery and development. We will delve into its synthesis, analytical characterization, strategic applications, and essential handling protocols, offering field-proven insights for researchers, chemists, and pharmaceutical scientists.

Introduction and Strategic Importance

This compound (CAS No. 932706-30-4) is a fluorinated cyclic amine that has garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom onto the cyclohexane scaffold is not a trivial modification; it is a strategic design choice that can profoundly influence the physicochemical and pharmacological properties of a parent molecule.

The strategic value of this compound lies in its ability to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the half-life of a drug candidate.

-

Modulate Lipophilicity and pKa: Fluorine's high electronegativity can lower the pKa of the neighboring amine group, affecting its ionization state at physiological pH and altering properties like solubility and membrane permeability.

-

Improve Target Binding and Selectivity: The specific cis stereochemistry provides a rigid and defined three-dimensional vector for the fluorine and amine groups, enabling precise interactions within a biological target's binding pocket.[1]

-

Increase Blood-Brain Barrier Penetration: The introduction of fluorine can enhance a molecule's ability to cross the blood-brain barrier, a critical feature for developing therapeutics targeting the central nervous system.[1]

Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 932706-30-4 | [2][3][4] |

| Molecular Formula | C₆H₁₃ClFN | [2][3] |

| Molecular Weight | 153.63 g/mol | [2][4] |

| MDL Number | MFCD18434520 | [2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Chemical Structure

Caption: Structure of this compound.

Synthesis and Stereochemical Control

The synthesis of this compound is a multi-step process where control of stereochemistry is paramount. A common and logical pathway involves the synthesis of a key ketone intermediate followed by stereoselective reductive amination.

Part A: Synthesis of the Key Intermediate: 4-Fluorocyclohexanone

A robust and scalable method for synthesizing 4-fluorocyclohexanone starts from the readily available 1,4-cyclohexanedione monoethylene ketal.[5] This approach is favored in industrial settings due to its high yield and purity.[5]

Protocol Steps:

-

Fluorination: 1,4-cyclohexanedione monoethylene ketal is reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in the presence of an organic base (e.g., pyridine) to prevent side reactions. This selectively produces 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.[5]

-

Reduction: The resulting unsaturated intermediate is hydrogenated using a palladium-on-carbon (Pd/C) catalyst to yield the saturated 8-fluoro-1,4-dioxaspiro[4.5]decane.[5]

-

Deprotection: The ketal protecting group is removed under acidic conditions (e.g., with hydrochloric acid) to afford the final intermediate, 4-fluorocyclohexanone, with high purity (up to 98%).[5][6]

Caption: Synthesis workflow for the 4-fluorocyclohexanone intermediate.

Part B: Stereoselective Reductive Amination and Salt Formation

The conversion of 4-fluorocyclohexanone to the target cis-amine is the most critical step. Reductive amination involves the formation of an imine or enamine intermediate, followed by reduction. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.

Causality of Stereoselectivity: The reduction of the intermediate imine can proceed from two faces. The fluorine atom at the C4 position exerts steric and electronic influence. For many catalytic hydrogenation methods (e.g., using Pd/C or Rh-based catalysts), the reaction often favors the formation of the thermodynamically more stable trans isomer, where both substituents can occupy equatorial positions.[7]

To achieve the desired cis configuration, where one substituent must be axial, specific methodologies are required. One common strategy is to use a bulky reducing agent that preferentially attacks from the less sterically hindered face, or to use directing groups. A well-established method for such transformations is the use of sodium cyanoborohydride (NaBH₃CN) or similar hydride reagents under carefully controlled pH.

Proposed Protocol:

-

Imine Formation: 4-fluorocyclohexanone is dissolved in a suitable solvent (e.g., methanol) with a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is maintained at a slightly acidic pH (around 6-7) to promote imine formation.

-

Stereoselective Reduction: Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the mixture. This reagent is selective for the iminium ion over the ketone, reducing the risk of forming the corresponding alcohol. The hydride delivery often occurs from the equatorial direction to avoid steric clash, leading to the formation of the axial amine, resulting in the desired cis product.

-

Hydrochloride Salt Formation: After the reaction is complete and the product is isolated, the resulting free base (cis-4-fluorocyclohexanamine) is dissolved in a solvent like diethyl ether or isopropanol. A solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) is added dropwise to precipitate the stable, crystalline this compound salt.

-

Purification: The final salt is purified by recrystallization to achieve high purity.

Caption: Reductive amination and salt formation workflow.

Analytical Characterization and Quality Control

A robust analytical package is essential to confirm the identity, purity, and stereochemistry of the final product. Each protocol serves as a self-validating system, ensuring the material meets the stringent requirements for drug development.

| Analytical Method | Purpose & Key Considerations |

| ¹H and ¹³C NMR | Structural Confirmation & Stereochemistry: Confirms the carbon-hydrogen framework. The key diagnostic is the coupling constants and chemical shifts of the protons at C1 and C4, which differ significantly between cis and trans isomers due to their axial/equatorial orientations. |

| ¹⁹F NMR | Fluorine Confirmation: Provides a single, clear signal confirming the presence and chemical environment of the fluorine atom. |

| Mass Spectrometry (MS) | Molecular Weight Verification: Confirms the correct molecular weight of the free base and its fragmentation pattern. |

| HPLC/UPLC | Purity Assessment: A reverse-phase HPLC method is used to determine the purity of the compound and to quantify any impurities, including the undesired trans isomer.[8][9] |

| Elemental Analysis | Compositional Verification: Confirms the percentage composition of C, H, Cl, F, and N, ensuring it matches the theoretical values for the hydrochloride salt. |

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The following guidelines are based on data for similar amine hydrochlorides.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] The recommended storage temperature is between 2-8°C to ensure long-term stability.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[11]

-

First Aid Measures:

Conclusion

This compound is more than a simple chemical; it is a precision tool for molecular design. Its unique combination of a fluorine atom and a fixed cis-amine on a cyclohexane ring provides medicinal chemists with a powerful building block to overcome common challenges in drug development, such as poor metabolic stability and target selectivity. Understanding its synthesis, stereochemical nuances, and analytical validation is key to unlocking its full potential in creating the next generation of therapeutics.

References

- Method for synthesizing 4-fluorocyclohexanone. (CN107827721B).

-

This compound. Chemspace. [Link]

-

Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry. [Link]

-

cis-4-Aminocyclohexanol hydrochloride. Chemsrc. [Link]

-

This compound. Aribo Biotechnology. [Link]

-

4-Fluorocyclohexan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

-

CIS-4-FLUOROCYCLOHEXANAMINE HCL, 95.0%, 1g. SciSupplies. [Link]

-

First enantioselective reductive amination of a-fluoroenones. ScienceDirect. [Link]

-

Monotrifluoroacetoxyborane-Amine Complexes for Reductive Amination and Reduction of Imines and Enamines. Purdue University. [Link]

-

4-Fluorocyclohexan-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

-

Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Royal Society of Chemistry. [Link]

-

Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. ResearchGate. [Link]

-

Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. National Institutes of Health. [Link]

-

Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. [Link]

-

Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. ResearchGate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 932706-30-4|this compound|BLD Pharm [bldpharm.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 932706-30-4 CAS Manufactory [m.chemicalbook.com]

- 5. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]

- 6. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of cis-4-Fluorocyclohexanamine Hydrochloride

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties. The strategic placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and membrane permeability, ultimately enhancing the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. cis-4-Fluorocyclohexanamine hydrochloride is a key building block that embodies this principle. Its rigid cyclohexyl scaffold, combined with the stereospecific placement of a fluorine atom and an amino group, provides a valuable synthon for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide provides an in-depth analysis of the molecular structure of this compound, from its synthesis to its detailed structural characterization, offering insights for researchers and drug development professionals.

Stereoselective Synthesis: A Gateway to Structural Precision

The therapeutic efficacy of a chiral molecule is intrinsically linked to its stereochemistry. Consequently, the stereoselective synthesis of this compound is paramount. A common and effective strategy involves the stereoselective reduction of a 4-fluorocyclohexanone precursor.

A plausible synthetic route commences with the reduction of 4-fluorocyclohexanone to predominantly the cis-4-fluorocyclohexanol. This can be achieved using a variety of reducing agents, where the stereochemical outcome is governed by the steric approach control of the hydride reagent. Subsequently, the hydroxyl group is converted to a suitable leaving group, such as a tosylate, followed by nucleophilic substitution with an azide anion. The azide is then reduced to the desired amine, yielding cis-4-fluorocyclohexanamine. Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.

An alternative and potentially more direct route involves the reductive amination of 4-fluorocyclohexanone. This can be achieved in a one-pot reaction using an amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent. The stereoselectivity of this transformation is highly dependent on the choice of catalyst and reaction conditions. For instance, the use of specific transaminases in a biocatalytic approach has shown promise in the stereoselective synthesis of related aminocyclohexanes.[2]

Generalized Experimental Protocol for the Synthesis of cis-4-Fluorocyclohexanamine

This protocol is a generalized representation based on established chemical transformations for similar structures and should be optimized for specific laboratory conditions.

Step 1: Stereoselective Reduction of 4-Fluorocyclohexanone

-

To a solution of 4-fluorocyclohexanone (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol) at 0 °C, add a reducing agent (e.g., sodium borohydride, 1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cis-4-fluorocyclohexanol.

Step 2: Conversion to cis-4-Fluorocyclohexylamine

-

The crude cis-4-fluorocyclohexanol can be converted to the corresponding amine via a Mitsunobu reaction with a nitrogen source (e.g., phthalimide) followed by deprotection, or by conversion to an alkyl halide or sulfonate followed by amination.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude cis-4-fluorocyclohexanamine in a suitable solvent (e.g., diethyl ether, ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Conformational Analysis: The Influence of Fluorine and the Ammonium Group

The cyclohexane ring exists predominantly in a chair conformation to minimize torsional and steric strain. In this compound, both the fluorine and the ammonium group are on the same face of the ring. This leads to a conformational equilibrium between two chair forms: one with the fluorine in an axial position and the ammonium group in an equatorial position, and the other with the fluorine equatorial and the ammonium group axial.

The conformational preference is dictated by a delicate balance of steric and electronic effects. Generally, larger substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, the influence of the fluorine atom is more complex. While fluorine is sterically small, the C-F bond is highly polarized, leading to significant electrostatic interactions. In some fluorinated cyclohexanes, an axial C-F bond can be stabilized by hyperconjugative interactions with anti-periplanar C-H bonds.

In the case of this compound, the protonated amino group (-NH3+) is a bulky substituent that will strongly favor the equatorial position to avoid steric clashes. Consequently, the fluorine atom is expected to predominantly occupy the axial position in the most stable chair conformation.

Caption: Conformational equilibrium of cis-4-Fluorocyclohexanamine.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. The analysis of 1H, 13C, and 19F NMR spectra provides detailed information about the connectivity, stereochemistry, and conformational preferences of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the cyclohexane ring protons. The protons attached to the carbons bearing the fluorine (H-4) and the ammonium group (H-1) are of particular diagnostic value. The chemical shifts and coupling constants of these protons are sensitive to their axial or equatorial orientation.

In the preferred conformation with an axial fluorine and an equatorial ammonium group, the H-1 proton will be in an axial position, and the H-4 proton will be in an equatorial position. The axial H-1 proton is expected to show large axial-axial couplings to the adjacent axial protons on C-2 and C-6. Conversely, the equatorial H-4 proton will exhibit smaller equatorial-axial and equatorial-equatorial couplings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) |

|---|---|---|---|

| H-1 (axial) | ~3.0 - 3.4 | m | Large J(H1a, H2a), J(H1a, H6a) |

| H-4 (equatorial) | ~4.5 - 5.0 | dddd | Large J(H4e, F) |

| Cyclohexyl CH₂ | ~1.5 - 2.2 | m |

| NH₃⁺ | ~8.0 - 9.0 | br s | |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for the four chemically non-equivalent carbon atoms of the cyclohexane ring. The carbons directly attached to the electronegative fluorine (C-4) and nitrogen (C-1) atoms will be shifted downfield. The C-F coupling is a key feature in the ¹³C NMR spectrum, with the C-4 signal appearing as a doublet with a large one-bond coupling constant (¹JCF). Smaller two- and three-bond C-F couplings may also be observed for C-3/C-5 and C-2/C-6, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (¹JCF in Hz) |

|---|---|---|

| C-1 | ~50 - 55 | |

| C-2, C-6 | ~30 - 35 | |

| C-3, C-5 | ~28 - 33 |

| C-4 | ~88 - 92 | ~170 - 180 |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and other experimental conditions.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal will be determined by the couplings to the neighboring protons, primarily the geminal H-4 proton and the vicinal protons on C-3 and C-5.

Generalized Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

2D NMR: For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

Caption: Experimental workflow for the synthesis and structural elucidation.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR spectroscopy provides invaluable information about the structure and dynamics in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. A crystal structure of this compound would definitively confirm the cis relationship between the fluorine and ammonium groups, and provide precise bond lengths, bond angles, and torsional angles. It would also reveal the preferred chair conformation in the solid state and the intricate network of hydrogen bonds involving the ammonium group, the chloride anion, and potentially the fluorine atom.

Generalized Protocol for Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

Applications in Drug Discovery: A Versatile Building Block

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the amino group, thereby influencing its binding to target proteins. The rigid cyclohexyl scaffold provides a well-defined orientation for the functional groups, which can be crucial for achieving high binding affinity and selectivity. This is particularly relevant for the development of CNS-active agents, where the ability to fine-tune lipophilicity and polarity is critical for crossing the blood-brain barrier. While specific drug molecules derived from this building block are often proprietary, a review of the patent literature indicates the use of substituted cyclohexylamines in the development of various therapeutic agents.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its molecular structure is characterized by a cyclohexane ring in a chair conformation, with a cis relationship between the fluorine and ammonium substituents. The preferred conformation in solution is dictated by a combination of steric and electronic effects, with the bulky ammonium group favoring an equatorial position and consequently forcing the fluorine atom into an axial orientation. This structural arrangement can be comprehensively characterized by a combination of spectroscopic techniques, particularly multinuclear NMR, and definitively determined by X-ray crystallography. The insights gained from a thorough understanding of its molecular structure are invaluable for the rational design of novel therapeutics with improved pharmacological profiles.

References

-

MySkin Recipes. This compound. [Link]

-

O'Hagan, D., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728-733. [Link]

-

Paixão, M. W., et al. (2020). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(21), 5486-5491. [Link]

-

Poppe, L., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 12(1), 7125. [Link]

-

Toray Industries. (2019). Cyclic amine derivative and pharmaceutical use thereof. US Patent 10,173,999 B2. [Link]

-

PubChem. 4-Fluorocyclohexan-1-amine. [Link]

-

SciSupplies. CIS-4-FLUOROCYCLOHEXANAMINE HCL, 95.0%, 1g. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of cis-4-Fluorocyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing cis-4-Fluorocyclohexanamine hydrochloride, a crucial building block in medicinal chemistry. The strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the prevalent synthetic routes, emphasizing stereoselective control to achieve the desired cis configuration. Key topics include the reductive amination of 4-fluorocyclohexanone, catalytic hydrogenation of the corresponding oxime, and detailed protocols for purification and characterization. The causality behind experimental choices, safety considerations, and analytical validation are discussed to ensure scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Cyclohexylamines in Drug Discovery

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-fluorocyclohexylamine scaffold, particularly the cis-isomer, is a valuable pharmacophore found in a variety of therapeutic agents. Its rigid, alicyclic structure provides a three-dimensional framework that can be exploited to optimize ligand-receptor interactions. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and pharmaceutical formulations. This guide aims to equip researchers with the foundational knowledge and practical protocols necessary for the efficient and stereocontrolled synthesis of this compound.

Strategic Approaches to the Synthesis of cis-4-Fluorocyclohexanamine

The primary challenge in synthesizing cis-4-Fluorocyclohexanamine lies in controlling the stereochemistry at the C1 and C4 positions of the cyclohexane ring. The two most common and effective strategies commence from the readily available starting material, 4-fluorocyclohexanone.

Strategy 1: Stereoselective Reductive Amination of 4-Fluorocyclohexanone

Reductive amination is a powerful and versatile method for the formation of amines from ketones. This one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. The stereochemical outcome of the reduction is influenced by the choice of reducing agent and reaction conditions.

Mechanism and Stereochemical Considerations:

The reaction proceeds through the initial formation of a 4-fluorocyclohexanimine intermediate upon reaction of 4-fluorocyclohexanone with an ammonia source. The subsequent reduction of this imine is the stereodetermining step. The hydride can attack the imine from either the axial or equatorial face. The approach of the reducing agent is sterically hindered by the cyclohexane ring, and the preferred direction of attack will determine the cis/trans ratio of the product. To favor the formation of the cis-isomer, where the fluorine and amino groups are on the same side of the ring, reaction conditions must be carefully optimized.

Experimental Workflow Diagram:

Caption: Reductive Amination Workflow for cis-4-Fluorocyclohexanamine HCl Synthesis.

Detailed Protocol: A biocatalytic approach using transaminases has been explored for the stereoselective amination of 4-substituted cyclohexanones, offering a green alternative to traditional chemical methods.[1][2]

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Key Advantages | Potential Drawbacks |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 | Mild, selective for carbonyls | Can lead to a mixture of isomers |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | 0 - 25 | More selective for imines | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | 0 - 25 | Mild, high yielding | Moisture sensitive |

| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol | 25 - 50 | Clean, high yielding | Requires pressure equipment |

Strategy 2: Synthesis via 4-Fluorocyclohexanone Oxime and Subsequent Reduction

An alternative and often highly stereoselective route involves the conversion of 4-fluorocyclohexanone to its oxime, followed by catalytic hydrogenation.[3] This two-step process allows for greater control over the stereochemical outcome of the reduction.

Mechanism and Stereochemical Control:

4-Fluorocyclohexanone is first reacted with hydroxylamine hydrochloride to form 4-fluorocyclohexanone oxime. The subsequent catalytic hydrogenation of the oxime is the critical stereodetermining step. The choice of catalyst and reaction conditions plays a pivotal role in directing the hydrogenation to yield the desired cis-isomer. Platinum-based catalysts, often on a carbon support, have been shown to favor the formation of the cis-amine through syn-addition of hydrogen from the less hindered face of the oxime adsorbed on the catalyst surface.

Experimental Workflow Diagram:

Caption: Synthesis of cis-4-Fluorocyclohexanamine HCl via Oxime Intermediate.

Detailed Protocol:

Step 1: Synthesis of 4-Fluorocyclohexanone Oxime

-

To a solution of 4-fluorocyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude oxime.

Step 2: Catalytic Hydrogenation to cis-4-Fluorocyclohexanamine

-

Dissolve the crude 4-fluorocyclohexanone oxime in methanol or acetic acid.

-

Add a catalytic amount of Platinum on Carbon (Pt/C, 5-10 mol%).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude cis-4-Fluorocyclohexanamine.

Recent advancements in catalysis have explored the use of novel catalysts, such as CuFeAl-Layered Double Hydroxide, for the efficient hydrogenation of nitrocyclohexane to cyclohexanone oxime, which could be a precursor in this synthetic route.[4]

Purification and Salt Formation

The crude product from either synthetic route will likely be a mixture of cis and trans isomers. Separation of these diastereomers is crucial and can typically be achieved by fractional crystallization of the hydrochloride salt.

Protocol for Purification and Hydrochloride Salt Formation:

-

Dissolve the crude amine mixture in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether or isopropanol.

-

The hydrochloride salt of the amine will precipitate out of the solution. The cis-isomer often has different solubility characteristics than the trans-isomer, allowing for selective crystallization.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Recrystallize the solid from a suitable solvent system (e.g., methanol/ether) to improve the diastereomeric purity.

-

Dry the purified this compound under vacuum.

Analytical Characterization

To confirm the identity, purity, and stereochemistry of the final product, a combination of analytical techniques is essential.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for cis-4-Fluorocyclohexanamine HCl |

| ¹H NMR | Structural elucidation and stereochemical assignment | Characteristic signals for cyclohexyl protons, with coupling constants indicative of the cis configuration. |

| ¹³C NMR | Confirmation of carbon framework | Distinct chemical shifts for the six carbon atoms of the cyclohexane ring. |

| ¹⁹F NMR | Confirmation of fluorine incorporation | A single resonance with coupling to adjacent protons. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the free amine (C₆H₁₂FN). |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorptions for N-H (amine salt) and C-F bonds. |

| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity and isomeric ratio determination | A single major peak for the desired cis-isomer. |

Safety Considerations

-

4-Fluorocyclohexanone: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Reducing Agents: Handle with care. Sodium borohydride and its derivatives are flammable solids and can react with water to produce hydrogen gas.

-

Catalytic Hydrogenation: Performed in a well-ventilated fume hood using appropriate high-pressure equipment. Catalysts can be pyrophoric.

-

Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry and drug discovery programs. The stereoselective reductive amination of 4-fluorocyclohexanone and the catalytic hydrogenation of its oxime are two robust and widely employed methods to access this valuable building block. Careful control of reaction conditions, appropriate choice of reagents and catalysts, and rigorous purification and characterization are paramount to obtaining the desired product in high purity and yield. This guide provides a comprehensive framework for researchers to successfully synthesize and utilize this compound in their scientific endeavors.

References

-

Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein Journal of Organic Chemistry. [Link]

- WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry. [Link]

-

4-Fluorocyclohexan-1-amine. PubChem. [Link]

-

Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis. [Link]

-

Biocatalytic reductive amination of achiral cyclohexanone derivatives. ResearchGate. [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]

-

Efficient hydrogenation of Nitrocyclohexane to cyclohexanone oxime over CuFeAl-Layered Double Hydroxide: The promoting role of FeOx. Applied Catalysis B: Environmental. [Link]

-

4-Fluorocyclohexan-1-one. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bibrepo.uca.es [bibrepo.uca.es]

- 4. Efficient hydrogenation of Nitrocyclohexane to cyclohexanone oxime over CuFeAl-Layered Double Hydroxide: The promoting role of FeOx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem [pubchem.ncbi.nlm.nih.gov]

cis-4-Fluorocyclohexanamine hydrochloride physical characteristics

An In-Depth Technical Guide to cis-4-Fluorocyclohexanamine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are prized for their ability to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable intermediates, this compound emerges as a significant synthon. Its rigid, yet conformationally relevant, cyclohexane core, combined with the stereospecific placement of amine and fluorine substituents, offers a unique three-dimensional vector for probing molecular interactions.

This technical guide provides an in-depth exploration of the core physical and chemical characteristics of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to offer insights into its synthesis, analytical characterization, and safe handling, thereby empowering its effective application in research and development programs.

Physicochemical and Computed Properties

The fundamental properties of a compound govern its behavior in both chemical reactions and biological systems. While some empirical data for this compound is not extensively published, a combination of supplier data and computational predictions provides a robust profile.

| Property | Value | Source |

| CAS Number | 932706-30-4 | [1][2] |

| Molecular Formula | C₆H₁₃ClFN | [1][2][3] |

| Molecular Weight | 153.63 g/mol | [1] |

| Appearance | Crystalline solid (predicted) | General knowledge |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES | N[C@H]1CCCC1.[H]Cl | [1] |

| Hydrogen Bond Donor Count | 1 (for free base) | [4] |

| Hydrogen Bond Acceptor Count | 2 (for free base) | [4] |

| Topological Polar Surface Area | 26 Ų (for free base) | [4] |

| XLogP3-AA | 1 (for free base) | [4] |

The hydrochloride salt form significantly influences the compound's physical properties, most notably its solubility. Amine hydrochlorides are typically soluble in water and polar protic solvents like methanol and ethanol, while exhibiting lower solubility in nonpolar organic solvents. This characteristic is crucial for its use in aqueous reaction media or for the preparation of stock solutions for biological screening.

Caption: Chemical structure and key identifiers.

Synthesis and Purification Protocol

While multiple synthetic routes to fluorinated cyclohexylamines exist, a common and reliable laboratory-scale method is the reductive amination of the corresponding ketone. This approach offers high efficiency and stereochemical control.

Protocol: Reductive Amination of cis-4-Fluorocyclohexanone

This protocol is a representative method. Researchers should always perform their own reaction optimization.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add cis-4-fluorocyclohexanone (1.0 eq) and methanol (10 mL per gram of ketone).

-

Cool the solution to 0°C in an ice bath.

-

Add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Causality Insight: Sodium cyanoborohydride is a mild reducing agent that is selective for the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct. Ammonium acetate serves as the ammonia source.

-

Step 2: Reaction and Monitoring

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

Step 3: Workup and Extraction

-

Quench the reaction by slowly adding 2M hydrochloric acid (HCl) until the pH is ~2 to decompose any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the resulting aqueous layer with dichloromethane (3 x 20 mL) to remove any unreacted starting material and non-basic impurities.

-

Adjust the pH of the aqueous layer to >10 with 2M sodium hydroxide (NaOH).

-

Extract the free amine product into dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Step 4: Salt Formation and Purification

-

Dissolve the crude free amine in a minimal amount of diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Trustworthiness Check: The purity of the final product should be confirmed by NMR and melting point analysis. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed if necessary.

-

Caption: A typical workflow for the synthesis and purification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclohexane ring. Key diagnostic signals would include:

-

A multiplet for the proton geminal to the fluorine atom (CHF), significantly downfield due to the electronegativity of fluorine, with characteristic splitting from adjacent protons and a large germinal H-F coupling constant.

-

A multiplet for the proton geminal to the ammonium group (CHN), also shifted downfield.

-

A series of complex, overlapping multiplets for the remaining methylene protons of the cyclohexane ring. Representative spectra of similar compounds like cyclohexylamine hydrochloride show these ring protons between ~1.1 and 2.0 ppm, with the alpha proton around 3.1 ppm.[5]

-

-

¹³C NMR: The carbon spectrum will show six distinct signals for the cyclohexane ring. The carbon attached to fluorine (C-F) will appear as a doublet due to one-bond C-F coupling and will be shifted significantly downfield. The carbon attached to the nitrogen (C-N) will also be downfield but to a lesser extent.

-

¹⁹F NMR: This is a crucial experiment for any fluorinated compound. A single resonance is expected, and its coupling pattern to adjacent protons can help confirm the cis stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups:

-

N-H Stretching: A broad band in the range of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the cyclohexane ring.

-

C-F Stretching: A strong, sharp absorption band typically in the region of 1000-1100 cm⁻¹ is indicative of the C-F bond.

Mass Spectrometry (MS)

When analyzed by techniques like Electrospray Ionization (ESI-MS), the compound will be detected as the free base. The expected molecular ion peak [M+H]⁺ would correspond to the mass of the free amine (C₆H₁₂FN) plus a proton. The exact mass is 117.0954 Da.[4]

Caption: Workflow for analytical structure verification.

Safety, Handling, and Storage

Proper handling of this compound is critical for laboratory safety. The compound is associated with several hazard classifications.

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed. | |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7][8]

-

Storage

-

Store the container tightly sealed in a dry, cool, and well-ventilated place.

-

For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]

Conclusion

This compound is a valuable and versatile building block for chemical and pharmaceutical research. Its defined stereochemistry and the presence of the influential fluorine atom provide a powerful tool for medicinal chemists aiming to optimize lead compounds. A thorough understanding of its physical properties, synthetic accessibility, and analytical signatures, as detailed in this guide, is paramount for its successful and safe implementation in the laboratory. By adhering to the principles of rigorous chemical synthesis and characterization, researchers can confidently employ this compound to advance the frontiers of drug discovery.

References

-

PubChem. (n.d.). 4-Fluorocyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). Cis-4-methyl-cyclohexylamine, HCl. Retrieved from [Link]

-

SciSupplies. (n.d.). CIS-4-FLUOROCYCLOHEXANAMINE HCL, 95.0%, 1g. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gouverneur, V., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 756–763. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

ResearchGate. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Retrieved from [Link]

Sources

- 1. 932706-30-4|this compound|BLD Pharm [bldpharm.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. CIS-4-FLUOROCYCLOHEXANAMINE HCL, 95.0%, 1g [scisupplies.eu]

- 4. 4-Fluorocyclohexan-1-amine | C6H12FN | CID 21027526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR [m.chemicalbook.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Spectroscopic Profile of cis-4-Fluorocyclohexanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for cis-4-Fluorocyclohexanamine hydrochloride, a valuable building block in contemporary drug discovery and development. For researchers, scientists, and professionals in pharmaceutical development, precise structural elucidation is paramount. This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive profile. Each section includes a detailed interpretation of the spectral features, explaining the physicochemical basis for the expected signals, and provides field-proven, step-by-step protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, as a saturated carbocyclic scaffold, offers a three-dimensional structure that can be crucial for optimizing ligand-receptor interactions. The cis stereochemistry, in particular, presents a distinct spatial arrangement of the fluoro and ammonium groups that can be exploited in rational drug design.

Accurate and unambiguous characterization of such building blocks is a critical first step in any discovery program. Spectroscopic techniques provide the necessary tools to confirm the identity, purity, and stereochemistry of these molecules. This guide is designed to be a practical resource for scientists, offering both the foundational data and the experimental context needed to confidently work with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and stereochemistry.

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. In the cis isomer, one substituent is in an axial position while the other is equatorial. Due to the A-values of fluorine (approx. 0.25 kcal/mol) and an ammonium group (approx. 1.9 kcal/mol), the conformation where the larger ammonium group is equatorial and the fluorine is axial is expected to be the major contributor. This conformational preference is key to interpreting the NMR spectra.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The protonation of the amine group to form the hydrochloride salt leads to a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (CH-NH₃⁺) | ~3.30 | m | - |

| H-4 (CH-F) | ~4.80 | dtt | JHF ≈ 48 (axial F), JHH(ax-ax) ≈ 9, JHH(ax-eq) ≈ 4 |

| H-2, H-6 (axial) | ~1.80 | m | - |

| H-2, H-6 (equatorial) | ~2.20 | m | - |

| H-3, H-5 (axial) | ~1.70 | m | - |

| H-3, H-5 (equatorial) | ~2.10 | m | - |

Interpretation:

-

H-1 (CH-NH₃⁺): The proton on the carbon bearing the ammonium group is expected to be a multiplet around 3.30 ppm. Its axial orientation in the major conformer will influence its coupling to the adjacent methylene protons.

-

H-4 (CH-F): This proton will show the most characteristic signal. The large geminal coupling to the axial fluorine atom will result in a doublet of triplet of triplets (dtt) centered around 4.80 ppm. The large coupling constant of ~48 Hz is indicative of an axial fluorine.

-

Cyclohexyl Protons: The remaining methylene protons of the cyclohexane ring will appear as complex multiplets in the region of 1.70-2.20 ppm. The equatorial protons are typically found slightly downfield from their axial counterparts.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity. The presence of the electronegative fluorine and nitrogen atoms will have a significant impact on the chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F |

| C-1 (CH-NH₃⁺) | ~50 | No |

| C-4 (CH-F) | ~88 | ¹JCF ≈ 170 Hz |

| C-2, C-6 | ~30 | ²JCF ≈ 20 Hz |

| C-3, C-5 | ~28 | ³JCF ≈ 5 Hz |

Interpretation:

-

C-4 (CH-F): The carbon directly attached to the fluorine atom will be significantly downfield, around 88 ppm, and will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 170 Hz.

-

C-1 (CH-NH₃⁺): The carbon bonded to the ammonium group will be found around 50 ppm.

-

C-2, C-6 and C-3, C-5: These carbons will be observed as doublets due to two-bond and three-bond couplings to fluorine, respectively, with the coupling constants decreasing with distance.

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct probe of the fluorine's environment.[1]

Table 3: Predicted ¹⁹F NMR Data for this compound (470 MHz, D₂O)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-4 F | ~ -185 | m |

Interpretation: The fluorine atom in an axial position on a cyclohexane ring is expected to have a chemical shift of around -185 ppm (relative to CFCl₃). The signal will be a complex multiplet due to couplings with the geminal proton (H-4) and the vicinal protons on C-3 and C-5.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is highly dependent on proper sample preparation and instrument setup.[2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C and ¹⁹F NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent is critical; for a hydrochloride salt, D₂O or DMSO-d₆ are often good choices to ensure solubility.[2]

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

-

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes will be associated with the N-H bonds of the ammonium group, the C-F bond, and the C-H bonds of the cyclohexane ring.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200-2800 | N-H stretch (ammonium salt) | Strong, broad |

| 2950-2850 | C-H stretch (aliphatic) | Strong |

| 1600-1500 | N-H bend (ammonium salt) | Medium |

| 1450 | C-H bend (CH₂) | Medium |

| 1100-1000 | C-F stretch | Strong |

Interpretation:

-

N-H Stretching: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.

-

C-H Stretching: Sharp, strong peaks between 2950 and 2850 cm⁻¹ correspond to the stretching of the C-H bonds in the cyclohexane ring.

-

N-H Bending: A medium intensity band between 1600 and 1500 cm⁻¹ is expected for the asymmetric bending of the -NH₃⁺ group.

-

C-F Stretching: A strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the C-F stretching vibration. The exact position can be influenced by the conformation of the ring.